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Compound of Interest

Compound Name: 6-Chloropurine

Cat. No.: B014466 Get Quote

This guide provides a comprehensive overview of the core physicochemical properties of 6-
chloropurine, a pivotal synthetic intermediate in the development of novel therapeutics.[1]

Intended for researchers, scientists, and professionals in drug development, this document

delves into the essential characteristics of 6-chloropurine, offering both foundational data and

practical experimental insights.

Introduction to 6-Chloropurine: A Versatile Building
Block
6-Chloropurine (CAS No. 87-42-3) is a purine derivative distinguished by a chlorine atom at

the 6-position of its purine ring.[2] This structural feature imparts a unique reactivity profile,

establishing it as a critical precursor in the synthesis of a wide array of biologically active

molecules, including antiviral and antineoplastic agents.[1][3] Its utility in medicinal chemistry

stems from the ability of the chloro group to be readily displaced by various nucleophiles,

allowing for the introduction of diverse functional groups and the construction of complex

molecular architectures.[4]

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-chloropurine is fundamental

to its effective application in synthetic chemistry and drug design. These properties govern its

behavior in various solvent systems, its reactivity, and its suitability for different analytical

techniques.
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Property Value Source(s)

Molecular Formula C₅H₃ClN₄ [5][6]

Molecular Weight 154.56 g/mol [2][5][6][7][8]

Appearance
Pale yellow or white crystalline

powder
[3][9][10]

Melting Point >300 °C (decomposes) [3][8][10]

Solubility

Soluble in DMSO and

dimethylformamide (~10

mg/mL); slightly soluble in

water.

[5][9][10]

UV/Vis λmax 265 nm [5]

pKa

Data not explicitly found in

searches, but purine analogs

are known to have pKa values

influenced by substituents.

LogP (Octanol/Water Partition

Coefficient)
0.524 (Crippen Method) [7]

Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of

key physicochemical parameters of 6-chloropurine. The rationale behind each step is

explained to provide a deeper understanding of the experimental design.

The shake-flask method is a gold-standard technique for determining the thermodynamic

solubility of a compound. It involves equilibrating an excess of the solid compound in a specific

solvent over a defined period.

Experimental Workflow for Solubility Determination
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Sample Preparation

Equilibration

Phase Separation

Analysis

Weigh excess 6-chloropurine into a vial.

Add a known volume of purified water (e.g., 1 mL).

Seal the vial and place on a shaker.

Incubate at a constant temperature (e.g., 25 °C) for 24-48 hours.

Allow the suspension to settle.

Filter or centrifuge to remove undissolved solid.

Take an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent.

Quantify the concentration using UV-Vis spectroscopy or HPLC.

Click to download full resolution via product page
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Caption: Workflow for determining the aqueous solubility of 6-chloropurine using the shake-

flask method.

Step-by-Step Methodology:

Preparation: Accurately weigh an excess amount of 6-chloropurine (to ensure saturation)

into a glass vial.

Solvent Addition: Add a precise volume of purified water (or other solvent of interest) to the

vial.

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled

environment (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure

complete removal of solid particles, filter the supernatant through a 0.22 µm filter or

centrifuge the sample at high speed.

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable

solvent. The concentration of 6-chloropurine in the diluted sample is then determined using

a validated analytical method, such as UV-Vis spectroscopy (at its λmax of 265 nm) or High-

Performance Liquid Chromatography (HPLC).[5][11]

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.

Rationale: This method provides the thermodynamic solubility, which is a true measure of the

compound's solubility at equilibrium. Using an excess of the solid ensures that the solution is

saturated. Temperature control is critical as solubility is temperature-dependent.

The ionization constant (pKa) is a critical parameter that influences the solubility, absorption,

and distribution of a drug molecule. ¹H NMR spectroscopy can be a powerful tool for pKa

determination by monitoring the chemical shift changes of specific protons as a function of pH.

[12]

Experimental Workflow for pKa Determination by ¹H NMR
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Sample Preparation

NMR Analysis

Data Analysis

Prepare a stock solution of 6-chloropurine in D₂O.

Create a series of samples with varying pD values.

Acquire ¹H NMR spectra for each sample.

Identify protons sensitive to protonation state.

Plot chemical shift (δ) vs. pD.

Fit the data to a sigmoidal curve.

The inflection point of the curve corresponds to the pKa.

Click to download full resolution via product page

Caption: Workflow for determining the pKa of 6-chloropurine using ¹H NMR spectroscopy.

Step-by-Step Methodology:
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Sample Preparation: Prepare a stock solution of 6-chloropurine in deuterium oxide (D₂O).

pH Adjustment: Create a series of samples with a range of pD values (the equivalent of pH in

D₂O) by adding small amounts of DCl or NaOD.

NMR Acquisition: Acquire the ¹H NMR spectrum for each sample.

Data Analysis: Identify protons whose chemical shifts are sensitive to the protonation state of

the molecule (typically those close to the ionizable group).

Curve Fitting: Plot the chemical shift of a sensitive proton against the pD. Fit the resulting

data to a sigmoidal curve. The pKa is the pD value at the inflection point of the curve.[13]

Rationale: The chemical environment of a nucleus, and thus its chemical shift, changes with

the protonation state of the molecule. By monitoring these changes across a range of pD

values, the equilibrium between the protonated and deprotonated forms can be determined.

Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and quantification of 6-
chloropurine.

Technique Key Features Source(s)

UV-Vis Spectroscopy λmax at 265 nm [5][11]

¹H NMR (in DMSO-d₆)
Signals corresponding to the

purine ring protons.
[14]

Mass Spectrometry

Molecular ion peak

corresponding to its molecular

weight.

[2]

Chemical Reactivity and Stability
The chlorine atom at the 6-position of the purine ring is a key determinant of 6-chloropurine's

reactivity. It is an excellent leaving group, making the compound susceptible to nucleophilic
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aromatic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic

intermediate.

Common Reactions of 6-Chloropurine

Synthetic Derivatives

6-Chloropurine

Adenine (Vitamin B4)Ammonolysis

6-MercaptopurineReaction with KSH

6-Iodopurine
Reaction with HI

Various N-Substituted Purines

Reaction with various nucleophiles

Click to download full resolution via product page

Caption: Key synthetic transformations of 6-chloropurine.

A notable reaction is its conversion to adenine (Vitamin B4) through ammonolysis.[15][16] It

can also be readily converted to 6-mercaptopurine, another important therapeutic agent, by

reaction with a hydrosulfide source. Furthermore, reaction with hydrazine hydrate yields a

hydrazine-substituted derivative.[17]

In terms of stability, 6-chloropurine is chemically stable under normal conditions but should be

stored in a sealed container away from acidic substances in a dry environment to prevent
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degradation.[17]

Applications in Drug Discovery and Development
6-Chloropurine serves as a fundamental building block in the synthesis of a wide range of

pharmaceutical compounds. Its purine scaffold is a common motif in drugs designed to

interfere with nucleic acid metabolism or cell signaling pathways.[1]

Anticancer Agents: Purine analogs derived from 6-chloropurine can act as antimetabolites,

disrupting DNA synthesis in rapidly dividing cancer cells.[1][3]

Antiviral Therapies: Modified purine nucleosides synthesized from 6-chloropurine are

frequently used to inhibit viral replication.[1][18][19]

Biochemical Research: It is a valuable reagent for studying enzyme activities, metabolic

pathways, and receptor interactions.[1][3]

Conclusion
6-Chloropurine is a compound of significant interest in medicinal chemistry and drug

development due to its versatile reactivity and its role as a precursor to numerous bioactive

molecules. A comprehensive understanding of its physicochemical properties, as detailed in

this guide, is essential for its effective and safe handling, and for the rational design of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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